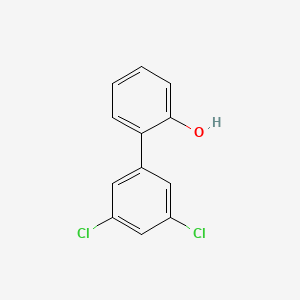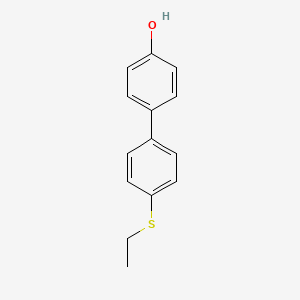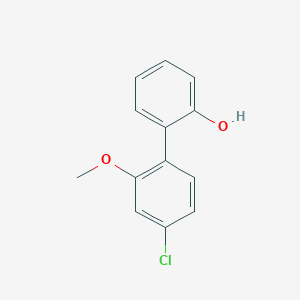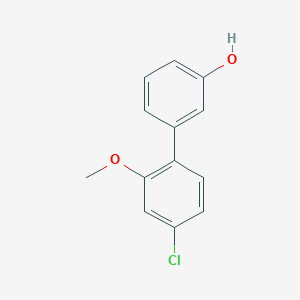
2-(3,5-Dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)phenol, 95% (2,3,5-DCPP) is a synthetic phenolic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 78-80°C. 2,3,5-DCPP is used as a reagent for the synthesis of various compounds, as a catalyst for various reactions, and as an inhibitor of various enzymes. It is also used as a corrosion inhibitor in various industrial processes.
Scientific Research Applications
2-(3,5-Dichlorophenyl)phenol, 95% has numerous scientific applications. It is used as a reagent for the synthesis of various compounds, as a catalyst for various reactions, and as an inhibitor of various enzymes. It is also used as an inhibitor of corrosion in various industrial processes. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% is used in the study of biochemical and physiological processes. It has been used to study the effects of oxidative stress, as well as the effects of various environmental pollutants on the human body.
Mechanism of Action
2-(3,5-Dichlorophenyl)phenol, 95% is a phenolic compound that acts as an inhibitor of various enzymes. It binds to the active site of the enzyme, thus preventing the enzyme from catalyzing its substrate. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% is an antioxidant, which means it can scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
2-(3,5-Dichlorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 2-(3,5-Dichlorophenyl)phenol, 95% has been found to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-(3,5-Dichlorophenyl)phenol, 95% is a useful reagent for various laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. However, it is important to note that 2-(3,5-Dichlorophenyl)phenol, 95% is toxic and should be handled with care. Additionally, it is important to note that 2-(3,5-Dichlorophenyl)phenol, 95% is an inhibitor of various enzymes, and thus its use should be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on 2-(3,5-Dichlorophenyl)phenol, 95%. These include further investigations into the biochemical and physiological effects of 2-(3,5-Dichlorophenyl)phenol, 95%, as well as the development of new methods for synthesizing 2-(3,5-Dichlorophenyl)phenol, 95%. Additionally, further research could be conducted into the use of 2-(3,5-Dichlorophenyl)phenol, 95% as a corrosion inhibitor in industrial processes. Finally, further research could be conducted into the development of more efficient and cost-effective methods for synthesizing 2-(3,5-Dichlorophenyl)phenol, 95%.
Synthesis Methods
2-(3,5-Dichlorophenyl)phenol, 95% is synthesized from the reaction of 3,5-dichlorophenol and formaldehyde in the presence of sulfuric acid. The reaction proceeds in two steps. In the first step, 3,5-dichlorophenol is reacted with formaldehyde to form a hydroxymethylated product. In the second step, the hydroxymethylated product is reacted with sulfuric acid to form 2-(3,5-Dichlorophenyl)phenol, 95%.
properties
IUPAC Name |
2-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYNEXNCBMAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683567 |
Source


|
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275367-22-1 |
Source


|
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)





![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)


